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For Researchers, Scientists, and Drug Development Professionals

Abstract
Tetrahydrogestrinone (THG), a potent synthetic anabolic-androgenic steroid, gained notoriety

as a "designer drug" in the early 2000s due to its illicit use in professional sports. Engineered to

be undetectable by standard anti-doping tests of the time, its discovery spurred significant

advancements in analytical toxicology and highlighted the ongoing challenge of detecting novel

performance-enhancing substances. This technical guide provides an in-depth analysis of the

chemical structure, physicochemical properties, and biological activities of THG. It details the

methodologies for its synthesis, analytical detection, and the experimental protocols to assess

its potent interactions with various steroid hormone receptors. Furthermore, this guide

elucidates the metabolic fate of THG, outlining its biotransformation pathways and major

metabolites. The information is presented to serve as a critical resource for researchers in

endocrinology, pharmacology, and forensic science, as well as professionals involved in drug

development and anti-doping efforts.

Chemical Structure and Physicochemical Properties
Tetrahydrogestrinone, systematically named (17α)-13,17-diethyl-17-hydroxy-18,19-

dinorpregna-4,9,11-trien-3-one, is a synthetic estrane steroid.[1] It is a derivative of nandrolone

(19-nortestosterone) and is structurally similar to the progestin gestrinone, from which it is

synthesized.[1] The key structural modification in THG is the hydrogenation of the ethynyl

group of gestrinone to an ethyl group, which significantly enhances its androgenic activity.[1]
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Property Value Reference

Chemical Formula C₂₁H₂₈O₂ [1]

Molar Mass 312.45 g/mol [1]

IUPAC Name

(17α)-13,17-diethyl-17-

hydroxy-18,19-dinorpregna-

4,9,11-trien-3-one

[1]

Synonyms

THG, The Clear, 18a-Homo-

pregna-4,9,11-trien-17β-ol-3-

one

[1]

CAS Number 618903-56-3 [1]

Appearance
White to off-white crystalline

solid

Pharmacodynamics and Mechanism of Action
THG is a potent agonist for the androgen receptor (AR) and the progesterone receptor (PR).[2]

Its high affinity for the AR is comparable to that of dihydrotestosterone (DHT), the most potent

endogenous androgen.[3] This strong binding affinity is attributed to the specific geometry of

the THG molecule, which allows for extensive van der Waals contacts within the ligand-binding

pocket of the receptor.[3] Upon binding, the THG-receptor complex translocates to the nucleus,

where it modulates the transcription of target genes, leading to anabolic and androgenic

effects.[3]

Notably, THG is not a selective AR agonist. It also exhibits high, albeit lower, affinity for the

progesterone, glucocorticoid (GR), and mineralocorticoid (MR) receptors.[4] This lack of

selectivity can lead to a complex pharmacological profile and a range of potential side effects

not typically associated with other anabolic steroids.[4]
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Receptor Binding Affinity (Ki)
Agonist Activity
(ED₅₀)

Reference

Androgen Receptor

(AR)
5.6 nM 0.5 nM [1]

Progesterone

Receptor (PR)
-

7-fold higher potency

than progesterone
[1]

Glucocorticoid

Receptor (GR)
52 nM - [1]

Mineralocorticoid

Receptor (MR)
120 nM - [1]

Synthesis of Tetrahydrogestrinone
THG is synthesized from the commercially available progestin, gestrinone, through a one-step

catalytic hydrogenation process.[5] This reaction selectively reduces the ethynyl group at the

C17 position to an ethyl group.

Experimental Protocol: Synthesis of THG
Materials:

Gestrinone

Palladium on carbon (Pd/C, 10%)

Ethyl acetate (or other suitable solvent)

Hydrogen gas (H₂)

Inert atmosphere (e.g., nitrogen or argon)

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Magnetic stirrer
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Filtration apparatus

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve gestrinone in a suitable solvent

like ethyl acetate.

Add a catalytic amount of 10% palladium on carbon to the solution.

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a

balloon).

Stir the reaction mixture vigorously at room temperature.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material

is consumed.

Once the reaction is complete, filter the mixture through a pad of celite to remove the

palladium catalyst.

Wash the filter cake with the solvent.

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude THG

product.

Purify the crude product by recrystallization or column chromatography to yield pure

tetrahydrogestrinone.

Gestrinone TetrahydrogestrinoneCatalytic HydrogenationH₂, Pd/C
Ethyl Acetate

Click to download full resolution via product page

Synthesis of Tetrahydrogestrinone from Gestrinone.

Analytical Detection Methods
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The detection of THG in biological matrices, primarily urine, is crucial for anti-doping control.

The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry

(GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of THG typically requires a derivatization step to increase its volatility and

improve its chromatographic properties. The most common derivatization involves the

formation of a trimethylsilyl (TMS) ether at the 17-hydroxyl group and a methyloxime at the 3-

keto group.[6]

Sample Preparation and Derivatization:

Enzymatic Hydrolysis: To a urine sample, add β-glucuronidase to deconjugate any

glucuronidated metabolites. Incubate at an appropriate temperature and duration (e.g., 50°C

for 1-2 hours).

Liquid-Liquid Extraction: Adjust the pH of the hydrolyzed urine and extract the analytes with

an organic solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate).

Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen.

Derivatization: To the dried residue, add a mixture of N-methyl-N-

(trimethylsilyl)trifluoroacetamide (MSTFA) and ammonium iodide/ethanethiol or

methoxyamine hydrochloride in pyridine followed by a silylating agent. Heat the mixture to

form the TMS-oxime derivative.

GC-MS Parameters:

Gas Chromatograph: Agilent 6890 or equivalent.

Column: HP-1 or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate.

Injection Mode: Splitless.
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Temperature Program: Optimized for the separation of steroids (e.g., initial temperature of

180°C, ramped to 300°C).

Mass Spectrometer: Agilent 5973 or equivalent.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragments (e.g., m/z

240.14, 254.15, 267.16, and 294.19 for the TMS-oxime derivative).[6]
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Workflow for the GC-MS analysis of THG in urine.
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Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
LC-MS/MS offers the advantage of analyzing underivatized THG, simplifying sample

preparation. This technique provides high sensitivity and specificity.

Sample Preparation:

Enzymatic Hydrolysis: Similar to the GC-MS protocol, perform enzymatic hydrolysis to cleave

glucuronide conjugates.

Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): Clean up the sample using

either SPE with a suitable cartridge (e.g., C18) or LLE.

Reconstitution: Evaporate the eluate or organic phase and reconstitute the residue in a

mobile phase-compatible solvent.

LC-MS/MS Parameters:

Liquid Chromatograph: Agilent 1200 series or equivalent.

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic

acid (B).

Flow Rate: Typical flow rates are in the range of 0.2-0.4 mL/min.

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion

transitions (e.g., m/z 313 -> 241 and 313 -> 159).[6]

Metabolism of Tetrahydrogestrinone
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The metabolism of THG in humans has been studied using in vitro models with human

hepatocytes. The primary metabolic pathways are Phase I hydroxylation and Phase II

glucuronidation.

The major sites of hydroxylation are at the C-16 and C-18 positions of the steroid nucleus.

These hydroxylated metabolites can then be conjugated with glucuronic acid to form more

water-soluble compounds that are readily excreted in the urine.

Tetrahydrogestrinone (THG)

Phase I Metabolism
(Hydroxylation)

Phase II Metabolism
(Glucuronidation)

Direct
Conjugation

16-Hydroxy-THG
18-Hydroxy-THG
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Metabolic pathway of Tetrahydrogestrinone.

Receptor Binding Assay
To quantify the binding affinity of THG for the androgen receptor, a competitive radioligand

binding assay is commonly employed. This assay measures the ability of THG to displace a

radiolabeled androgen from the AR.

Experimental Protocol: Androgen Receptor Competitive
Binding Assay
Materials:

Androgen receptor source (e.g., rat prostate cytosol or recombinant human AR).

Radioligand: [³H]-Mibolerone or [³H]-R1881.

Unlabeled competitor: Tetrahydrogestrinone (THG) and a reference standard (e.g.,

Dihydrotestosterone).

Assay buffer (e.g., Tris-HCl with EDTA, glycerol, and dithiothreitol).

Wash buffer.

Scintillation cocktail.

96-well filter plates.

Scintillation counter.

Procedure:

Preparation of Reagents: Prepare serial dilutions of THG and the reference standard.

Prepare the radioligand solution at a concentration near its Kd value.

Assay Incubation: In a 96-well plate, combine the androgen receptor preparation, the

radioligand, and varying concentrations of either unlabeled THG or the reference standard.
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Include wells for total binding (radioligand and receptor only) and non-specific binding

(radioligand, receptor, and a high concentration of a potent unlabeled androgen).

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to

reach equilibrium (e.g., 18-24 hours).

Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and

wash with cold wash buffer to separate the receptor-bound radioligand from the free

radioligand.

Quantification: Add scintillation cocktail to the wells and measure the radioactivity using a

scintillation counter.

Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the

percentage of specific binding against the logarithm of the competitor concentration and fit

the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki

value using the Cheng-Prusoff equation.

Conclusion
Tetrahydrogestrinone serves as a prominent example of a "designer" anabolic steroid,

engineered to evade detection while possessing potent biological activity. Its comprehensive

study has not only been crucial for the development of effective anti-doping strategies but has

also provided valuable insights into the structure-activity relationships of androgen receptor

ligands. The detailed methodologies for its synthesis, detection, and biological characterization

presented in this guide offer a foundational resource for researchers and professionals in

related scientific fields. Continued vigilance and the development of advanced analytical

techniques will remain paramount in addressing the challenge of emerging performance-

enhancing drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/endo_docs/final1002/arbndbrd/appx/b1arbnd.pdf
https://www.basinc.com/library/presentations/biochem/sawyers02
https://www.basinc.com/library/presentations/biochem/sawyers02
https://www.endocrine-abstracts.org/ea/0004/ea0004p88
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/applications/application_note/25172/an_01-00866-en.pdf
https://www.researchgate.net/publication/8532988_Tetrahydrogestrinone_Discovery_synthesis_and_detection_in_urine
https://pubmed.ncbi.nlm.nih.gov/15174177/
https://pubmed.ncbi.nlm.nih.gov/15174177/
https://www.benchchem.com/product/b1233274#chemical-structure-and-properties-of-thg
https://www.benchchem.com/product/b1233274#chemical-structure-and-properties-of-thg
https://www.benchchem.com/product/b1233274#chemical-structure-and-properties-of-thg
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1233274?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

